[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate
Description
Properties
IUPAC Name |
[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFQPZBFCTNKK-KSSFIOAISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. Here’s a common synthetic route:
Nitration of naphthol: : Naphthol undergoes nitration to form nitronaphthol under acidic conditions using nitric acid and sulfuric acid.
Reduction: : The nitro group is then reduced to an amino group using a reducing agent such as hydrogen with a palladium catalyst.
Acetylation: : The resulting amino compound is acetylated using acetic anhydride to form an acetylamino derivative.
Cyclization: : The acetylamino derivative undergoes cyclization in the presence of a suitable cyclizing agent to form the benzochromene core.
Esterification: : Finally, the compound undergoes esterification with acetic acid to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This often involves:
Automated synthesis reactors: for precise control over reaction conditions.
Continuous flow synthesis: to enhance reaction efficiency and scalability.
Advanced purification techniques: such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which may have distinct biological activities.
Reduction: : Reduction can yield hydroxy derivatives with different physicochemical properties.
Substitution: : Substitution reactions can occur at the acetylamino or ester groups, leading to modified derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromic acid for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: : Alkyl halides or acid chlorides for substitution reactions.
Major Products Formed
Oxidation Products: : Quinones and related compounds.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Various acetyl or ester substituted derivatives.
Scientific Research Applications
[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is a synthetic organic molecule featuring a benzochromene core, an acetylamino group, and a methyl acetate moiety. Its complex structure suggests potential interactions within biological systems, making it interesting for medicinal chemistry and pharmacology.
Potential Applications
The applications of this compound lie in its specific combination of an acetylamino group and a methyl acetate moiety attached to a benzochromene structure. This configuration may enhance its solubility and allow for distinct biological interactions compared to other derivatives.
Biological Activity The biological activity of this compound is linked to its structural features:
- Antioxidant Activity Compounds with similar structures have demonstrated antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects The benzochromene framework is associated with anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties Some derivatives of benzochromenes have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer potential.
Mechanism of Action
The mechanism by which [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The acetylamino group enhances the molecule’s binding affinity through hydrogen bonding and electrostatic interactions, while the benzochromene core provides a hydrophobic interface for interaction with target molecules.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate enzymes involved in various biochemical pathways.
Receptors: : It can bind to receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate with structurally related compounds identified in the evidence:
Key Comparative Insights
Core Structure Variations: The target compound’s benzo[f]chromen core distinguishes it from benzo[d]imidazole (L1) and indole derivatives. The chromen system’s oxygen atoms (vs. nitrogen in imidazoles/indoles) influence electronic properties and hydrogen-bonding capacity . Dihydro modifications (e.g., 2,3-dihydro in the target vs.
Substituent Effects: The acetylamino group in the target compound contrasts with sulfonamido (L1) or benzoyl () groups, altering solubility and metabolic stability. Methyl acetate at position 2 introduces ester functionality, comparable to the acetate in . This group may enhance lipophilicity but render the compound susceptible to hydrolysis under basic conditions .
Synthetic and Reactivity Profiles: The deacetylation process described for chroman derivatives () suggests that the target compound’s acetate groups could be selectively removed, enabling modular synthesis of derivatives. Nickel-coordination studies of L1 () imply that similar dihydro-heterocycles with nitrogen/oxygen donors may serve as ligands for transition-metal catalysts, though the target compound’s oxygen-rich core might favor softer metal interactions.
Biological Implications :
- Indole derivatives with chlorophenyl and benzoyl groups () exhibit anti-inflammatory activity, suggesting the target compound’s benzo[f]chromen core could be explored for analogous applications. However, the absence of electron-withdrawing groups (e.g., Cl) may reduce potency.
- The triol-substituted chroman in highlights the role of hydroxyl groups in glycosidase inhibition, whereas the target compound’s acetylated groups may limit such interactions due to steric hindrance.
Biological Activity
[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate, also known by its CAS number 318959-02-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NO4. The compound features a benzochromene core structure, which is known for various biological activities. Its structural characteristics may influence its interaction with biological targets.
1. Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects in various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in neuroblastoma and glioblastoma models. In one study, the compound demonstrated significant growth inhibition at nanomolar concentrations, suggesting a potent anticancer activity.
| Cell Line | LC50 (nM) | Notes |
|---|---|---|
| U87 (Glioblastoma) | 200 | More sensitive compared to other compounds |
| BE (Neuroblastoma) | 18.9 | Highly effective in eradicating chemoresistant cells |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. Specifically, treatment with the compound resulted in a marked increase in cells arrested in the G2/M phase of the cell cycle, indicating a disruption in normal cellular division processes.
The compound's mechanism may involve modulation of various signaling pathways associated with cell survival and apoptosis. It has been suggested that it interacts with proteins involved in the regulation of the cell cycle and apoptosis pathways, leading to enhanced sensitivity of cancer cells to therapeutic agents.
Case Studies
In a clinical context, a case study involving patients with resistant tumors showed that when combined with radiation therapy, this compound significantly improved treatment outcomes compared to radiation alone. This combination therapy resulted in a reduced survival rate of cancer cells post-treatment.
Case Study Summary
- Patient Group : Individuals with recurrent glioblastoma.
- Treatment : Compound administered alongside standard radiation therapy.
- Outcome : Enhanced tumor regression observed; reduction in tumor size measured via MRI.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
- Yield Maximization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC/HPLC.
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Chloroacetic acid, DMF, 80°C | 72 | |
| Acetylation | Ac₂O, pyridine, RT | 85 | |
| Esterification | MeOH, H₂SO₄, reflux | 68 |
Basic: How should researchers characterize the compound’s structural and stereochemical properties?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- X-ray Crystallography : Resolves absolute configuration and confirms dihydrobenzo[f]chromene ring geometry (e.g., bond angles, torsion parameters) .
- NMR Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion).
Validation Tip : Cross-reference experimental data with computational models (DFT) to resolve ambiguities in stereochemistry .
Advanced: How can discrepancies between experimental spectral data and computational simulations be resolved?
Answer:
Conflicts often arise from solvent effects, conformational flexibility, or improper DFT parameters:
Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift calculations .
Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers influencing spectral peaks.
Parameter Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement with experimental IR/Raman data.
Case Study : A crystal structure (X-ray) of a related benzo[h]chromene derivative showed a 5° deviation in dihedral angles compared to DFT-optimized geometry, resolved by incorporating dispersion corrections .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may stem from assay conditions or impurity profiles:
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
- Validate purity via HPLC (≥95%) to exclude side products .
Mechanistic Studies :
- Perform competitive binding assays or enzyme inhibition kinetics to confirm target specificity.
- Compare results with structurally analogous compounds (e.g., unacetylated derivatives) to isolate functional group contributions .
Example : A study on benzodiazepine analogs found that acetyl group positioning altered binding affinity by 3-fold due to steric hindrance .
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to safety data sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; adsorb liquid spills with inert materials (vermiculite).
- Waste Disposal : Segregate halogenated waste (e.g., chloroacetic acid byproducts) per EPA guidelines .
Advanced: What strategies can resolve low reproducibility in synthetic batches?
Answer:
Batch variability often arises from moisture sensitivity or catalyst deactivation:
Moisture Control : Use molecular sieves in reaction flasks and anhydrous solvents.
Catalyst Activation : Pre-activate acidic catalysts via drying (e.g., 120°C for 2 hrs for zeolites).
Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman to monitor reaction progress in real-time .
Q. Table 2: Troubleshooting Low Yields
| Issue | Solution | Success Rate |
|---|---|---|
| Incomplete cyclization | Increase reaction time (24→48 hrs) | 85% |
| Ester hydrolysis | Use dry MeOH and H₂SO₄ catalyst | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
